3,4,5-Triacetoxybenzyl alcohol 3,4,5-Triacetoxybenzyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20173445
InChI: InChI=1S/C13H14O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-5,14H,6H2,1-3H3
SMILES:
Molecular Formula: C13H14O7
Molecular Weight: 282.25 g/mol

3,4,5-Triacetoxybenzyl alcohol

CAS No.:

Cat. No.: VC20173445

Molecular Formula: C13H14O7

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Triacetoxybenzyl alcohol -

Specification

Molecular Formula C13H14O7
Molecular Weight 282.25 g/mol
IUPAC Name [2,3-diacetyloxy-5-(hydroxymethyl)phenyl] acetate
Standard InChI InChI=1S/C13H14O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-5,14H,6H2,1-3H3
Standard InChI Key RXOXLXZGIQKSOQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)CO

Introduction

Chemical Identity and Structural Characteristics

3,4,5-Trimethoxybenzyl alcohol (C₁₀H₁₄O₄) is characterized by a molecular weight of 198.22 g/mol and a benzyl alcohol backbone with methoxy substitutions at all three available positions on the aromatic ring . The compound exists as a clear to light brown viscous liquid at room temperature, with a density of 1.233 g/mL and a boiling point of 228°C at 25 mm Hg . Its pKa of 13.99 ± 0.10 indicates weak acidity, consistent with phenolic derivatives .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a monoclinic crystal system (space group P2₁/n) with six independent molecules in the asymmetric unit cell . The methoxy groups adopt a planar configuration relative to the aromatic ring, stabilizing the structure through intramolecular hydrogen bonding. Nuclear magnetic resonance (NMR) spectra show characteristic signals at δ 3.85–3.89 ppm (methoxy protons) and δ 4.60 ppm (benzyl alcohol –CH₂– group).

Synthetic Methodologies

Reduction of 3,4,5-Trimethoxybenzaldehyde

The most common synthesis involves the reduction of 3,4,5-trimethoxybenzaldehyde using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. LiAlH₄-mediated reductions achieve yields >85% under anhydrous conditions, while hydrogenation over palladium-on-carbon (Pd/C) offers a greener alternative with comparable efficiency.

Reaction Conditions:

  • LiAlH₄ Method: 0°C to room temperature, tetrahydrofuran (THF) solvent, 4 h reaction time.

  • Catalytic Hydrogenation: 1 atm H₂, ethanol solvent, 25°C, 6 h.

Physicochemical Properties

PropertyValueSource
Melting Point3°C
Boiling Point228°C at 25 mm Hg
Density (25°C)1.233 g/mL
Refractive IndexNot reported
SolubilityChloroform, EtOH, EtOAc, DCM
Flash Point>230°F

The compound’s solubility in polar aprotic solvents facilitates its use in esterification and oxidation reactions .

Pharmaceutical Applications

NSAID Conjugation for Enhanced Bioactivity

Esterification with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen improves lipophilicity and cyclooxygenase-2 (COX-2) selectivity. Preclinical studies show a 40–60% increase in anti-inflammatory activity compared to parent NSAIDs, attributed to prolonged plasma half-life and enhanced tissue penetration.

Industrial and Catalytic Applications

Iron-Catalyzed Dehydrogenative Coupling

Heterogeneous iron nanoparticles (FeNPs) catalyze the coupling of 3,4,5-trimethoxybenzyl alcohol with amines to form imines, achieving yields up to 78% under solvent-free conditions . Catalyst poisoning experiments with PMe₃ and Hg confirm the heterogeneous nature of the active species .

Chromium(III)-Mediated Oxidations

Cr(III)-salen complexes facilitate the oxidation of benzyl alcohols to aldehydes, though competing aerobic oxidation pathways limit yields to 30% in imine synthesis . Density Functional Theory (DFT) calculations identify stable alkoxo-Cr(III) intermediates as kinetic barriers .

Natural Occurrence and Ecological Significance

Isolated from Acer truncatum leaves and Rhizophora apiculata stem bark, 3,4,5-trimethoxybenzyl alcohol contributes to plant defense mechanisms against pathogens . Its biosynthesis likely proceeds via O-methylation of gallic acid derivatives, followed by reduction.

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